molecular formula C12H10FN B3303509 [1,1'-Biphenyl]-2-amine, 3-fluoro- CAS No. 920752-43-8

[1,1'-Biphenyl]-2-amine, 3-fluoro-

Cat. No.: B3303509
CAS No.: 920752-43-8
M. Wt: 187.21 g/mol
InChI Key: AJHWHPPPSQWXRX-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-amine, 3-fluoro-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amine group at the 2-position and a fluorine atom at the 3-position of the biphenyl structure The biphenyl core consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-amine, 3-fluoro- can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a fluorinated biphenyl derivative is reacted with an amine under basic conditions to introduce the amine group at the desired position. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Another approach involves the palladium-catalyzed amination of a halogenated biphenyl precursor. In this method, a biphenyl derivative with a halogen (such as bromine or iodine) at the 2-position is reacted with an amine in the presence of a palladium catalyst and a ligand. The reaction is carried out under an inert atmosphere, typically using a solvent like toluene or dimethylformamide (DMF), and requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2-amine, 3-fluoro- often involves large-scale batch or continuous flow processes . These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-amine, 3-fluoro-: undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the fluorine atom can produce hydroxylated or thiolated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-2-amine, 3-fluoro-: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-amine, 3-fluoro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the amine and fluorine groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

[1,1’-Biphenyl]-2-amine, 3-fluoro-: can be compared with other biphenyl derivatives, such as:

    [1,1’-Biphenyl]-2-amine: Lacks the fluorine atom, which can result in different chemical and biological properties.

    [1,1’-Biphenyl]-3-fluoro-:

    [1,1’-Biphenyl]-2,3-diamine: Contains an additional amine group, which can lead to different reactivity and interactions.

The presence of both the amine and fluorine groups in [1,1’-Biphenyl]-2-amine, 3-fluoro- makes it unique, as it combines the properties of both functional groups, potentially enhancing its utility in various applications.

Properties

IUPAC Name

2-fluoro-6-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHWHPPPSQWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673483
Record name 3-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920752-43-8
Record name 3-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Na2CO3 (1.116 g, 10.53 mmol) in water (15 ml) was added poly(ethylene glycol) 2000 (17 g, 5.26 mmol) followed by palladium(II) acetate (0.024 g, 0.105 mmol). The suspension was heated to 50° C. Once the mixture became clear, phenylboronic acid (0.963 g, 7.89 mmol) followed by 2-bromo-6-fluoroaniline (1 g, 5.26 mmol) were added and heated at 120° C. for 30 min. The mixture was cooled, diluted with EtOAc, washed with water, dried and concentrated. The crude material was purified by ISCO (24 g REDISEP® silica column, gradient elution, 0-15% ethyl acetate in hexanes) to give Preparation 5A (800 mg, 81%): LCMS: HPLC: RT=2.016 min (MeCN/H2O with HCOONH4, Ascentis Express C8 2.7 μm 5×2.1 mm, gradient=4 min, wavelength=220 nm); MS(ES): m/z=188 [M+H]+; 1H NMR (CDCl3) δ 7.43-7.48 (m, 4H), 7.35-7.40 (m, 1H), 6.97-7.02 (m, 1H), 6.92 (dt, J=7.6, 1.2 Hz, 1H), 6.71-6.77 (m, 1H), 3.82 (br s, 2H).
Quantity
0.024 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.116 g
Type
reactant
Reaction Step Three
[Compound]
Name
poly(ethylene glycol)
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.963 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
5A
Quantity
800 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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